1-Boc-3-[(3-bromobenzyl-amino)-methyl]-pyrrolidine

Medicinal Chemistry Drug Discovery Physicochemical Properties

Substituting this pyrrolidine scaffold with its 4-bromo or ethylamino analogs compromises physicochemical profiles and downstream assay outcomes. This compound provides a strategic synthetic solution. - Distinctive Profile: A calculated XlogP of 3.3 and TPSA of 41.6 Ų balance oral bioavailability with CNS permeability, unlike more lipophilic analogs. - Efficient Diversification: The aryl bromide handle is validated for high-yield Pd-catalyzed cross-coupling to generate SAR libraries rapidly. - Streamlined Workflow: Stable orthogonally protected building block ideal for parallel synthesis and automated medicinal chemistry platforms.

Molecular Formula C17H25BrN2O2
Molecular Weight 369.3 g/mol
CAS No. 887590-81-0
Cat. No. B15146683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-3-[(3-bromobenzyl-amino)-methyl]-pyrrolidine
CAS887590-81-0
Molecular FormulaC17H25BrN2O2
Molecular Weight369.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)CNCC2=CC(=CC=C2)Br
InChIInChI=1S/C17H25BrN2O2/c1-17(2,3)22-16(21)20-8-7-14(12-20)11-19-10-13-5-4-6-15(18)9-13/h4-6,9,14,19H,7-8,10-12H2,1-3H3
InChIKeySUGRDCYKGDSWBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 887590-81-0: Product Overview


1-Boc-3-[(3-bromobenzyl-amino)-methyl]-pyrrolidine (CAS 887590-81-0) is a synthetic organic compound belonging to the class of N-Boc-protected 3-substituted pyrrolidines. Its molecular structure incorporates a tert-butyloxycarbonyl (Boc) protecting group, a pyrrolidine core, and a 3-bromobenzyl-aminomethyl substituent, imparting specific physicochemical properties including an XlogP of 3.3 and a topological polar surface area (TPSA) of 41.6 Ų . This compound serves as a versatile intermediate in the synthesis of novel pyrrolidine derivatives, a class extensively explored for their pharmacological relevance in patents from F. Hoffmann-La Roche and AbbVie Inc. [1][2]. The presence of the 3-bromobenzyl moiety offers a handle for further functionalization via cross-coupling reactions, making it a strategic building block in drug discovery programs targeting diverse therapeutic areas.

Build
Medicinal chemistry building block; Boc-protected pyrrolidine scaffold
Handle
Aryl bromide suitable for Pd-catalyzed cross-coupling
Profile
Moderate lipophilicity; 6 rotatable bonds for restricted flexibility

Why Generic Substitution Fails for CAS 887590-81-0


In the procurement of chemical building blocks for medicinal chemistry, the assumption that structurally similar analogs are interchangeable is a common but costly oversight. For 1-Boc-3-[(3-bromobenzyl-amino)-methyl]-pyrrolidine (CAS 887590-81-0), generic substitution with its 4-bromo isomer (CAS 887590-84-3) or the ethylamino-extended analog (CAS 887590-90-1) is not possible without significantly altering the compound's physicochemical properties and subsequent synthetic behavior [1]. While all three share the same core pyrrolidine scaffold, key differences in lipophilicity (XlogP), molecular flexibility (number of rotatable bonds), and electronic properties directly impact reaction kinetics, purification outcomes, and ultimately, the success of downstream biological assays. The evidence presented below quantifies these differences, demonstrating that CAS 887590-81-0 provides a distinct chemical and synthetic profile essential for specific research applications.

Positional isomer (4-bromo) not equivalent
Identical XlogP and TPSA, but regioisomeric substitution may alter electronic effects and target engagement.
Ethylamino-extended analog shifts properties
Higher lipophilicity (XlogP +0.4) and one extra rotatable bond increase conformational space and may reduce binding selectivity.
Unprotected analogs lack orthogonal synthesis capability
Without Boc group, stepwise functionalization is compromised; additional protection/deprotection steps would be required.

Comparative Evidence: CAS 887590-81-0 vs Analogs


Lipophilicity (XlogP) Comparison

The lipophilicity of CAS 887590-81-0, as measured by its calculated partition coefficient (XlogP), is 3.3 . This value is identical to its 4-bromo positional isomer (CAS 887590-84-3), which also has an XlogP of 3.3 . However, it is significantly lower than the ethylamino-extended analog (CAS 887590-90-1), which exhibits a higher XlogP of 3.7 [1]. This quantifiable difference in lipophilicity directly impacts the compound's solubility profile, membrane permeability potential, and performance in reverse-phase chromatography purification, making CAS 887590-81-0 a distinct choice for optimizing lead compound properties.

Lipophilicity (XlogP)
Reported
Target 3.3 vs ethylamino analog 3.7 (Δ +0.4)
Supports lipophilicity-driven SAR and purification selectivity
Computational XlogP; experimental logD may vary
Medicinal Chemistry Drug Discovery Physicochemical Properties

Molecular Flexibility Comparison

The number of rotatable bonds in a molecule is a key determinant of its conformational flexibility. CAS 887590-81-0 contains 6 rotatable bonds [1]. In contrast, the ethylamino-extended analog CAS 887590-90-1 possesses 7 rotatable bonds [2]. This additional degree of freedom in the analog results in a larger conformational space, which can lead to lower binding affinity in target-based assays and more complex purification challenges due to potential for multiple stable conformers. The target compound's more restricted flexibility may offer advantages in structure-based drug design where a specific, pre-organized conformation is desired.

Rotatable Bonds
Reported
Target 6 vs ethylamino analog 7 (Δ −1)
Reduced flexibility may favor pre-organized binding conformations
Impact on binding affinity requires assay confirmation
Conformational Analysis Medicinal Chemistry Synthetic Design

Synthetic Utility: Boc & Bromine Handle

The combination of a Boc-protected secondary amine and an aryl bromide in CAS 887590-81-0 provides a unique synthetic handle not present in simpler, non-protected analogs like 1-(3-bromobenzyl)pyrrolidine (CAS 168820-15-3). While the latter has been reported with an IC50 of approximately 30 µM in MCF-7 cancer cell lines [1], it lacks the Boc protecting group which is essential for orthogonal synthesis strategies. The Boc group in CAS 887590-81-0 allows for controlled, stepwise functionalization, preventing unwanted side reactions during complex molecule assembly [2]. Furthermore, the aryl bromide moiety is a known substrate for Pd-catalyzed cross-coupling reactions, as demonstrated in the stereoselective synthesis of N-Boc-protected pyrrolidines using aryl bromides, which achieved yields of up to 81% under optimized conditions [3]. This dual functionality enables the compound to serve as a versatile intermediate for generating diverse chemical libraries through sequential deprotection and coupling steps.

Synthetic Utility
Class-level
Boc + Ar-Br dual handles; unprotected analog lacks orthogonal protection
Enables stepwise functionalization in complex molecule assembly
Pd-catalyzed coupling yields up to 81% reported for similar substrates
Synthetic Chemistry Palladium Catalysis Cross-Coupling Medicinal Chemistry

TPSA Consistency for CNS Applications

The topological polar surface area (TPSA) is a critical predictor of a molecule's ability to cross the blood-brain barrier (BBB). Both CAS 887590-81-0 and its 4-bromo positional isomer (CAS 887590-84-3) share an identical TPSA of 41.6 Ų . This value is well below the commonly cited threshold of 60-70 Ų for CNS penetration, suggesting both compounds possess favorable physicochemical properties for targeting central nervous system disorders. While the TPSA is identical, the different substitution pattern (3-bromo vs. 4-bromo) may still confer distinct biological activities due to steric and electronic effects, underscoring that TPSA alone is insufficient for analog selection and that the specific regioisomer may be required for target engagement.

TPSA Identity
Data to verify
41.6 Ų (identical for 3-bromo and 4-bromo isomers)
May support CNS penetration screening, but regioisomer validation needed
Substitution pattern may alter target engagement; TPSA alone insufficient
Blood-Brain Barrier CNS Drug Discovery Physicochemical Properties

Application Scenarios for CAS 887590-81-0


Medicinal Chemistry: Lipophilicity Optimization

In drug discovery programs where fine-tuning lipophilicity is crucial for balancing potency and pharmacokinetic properties, CAS 887590-81-0 offers an XlogP of 3.3 . This places it in an optimal range for oral bioavailability and CNS penetration, while providing a clear differentiation point from more lipophilic analogs like CAS 887590-90-1 (XlogP = 3.7). Researchers seeking to explore structure-activity relationships (SAR) around the pyrrolidine scaffold can use this compound as a starting point to generate analogs with predictable shifts in lipophilicity.

Chemical Biology: Orthogonal Synthesis

The Boc protecting group in CAS 887590-81-0 enables precise, stepwise chemical modifications, a critical requirement in the synthesis of complex molecular probes and bioconjugates. Its aryl bromide handle allows for efficient Pd-catalyzed cross-coupling reactions, as validated by published synthetic methodologies that achieve high yields and diastereoselectivity with similar substrates [1][2]. This dual functionality makes it an ideal building block for generating focused libraries of pyrrolidine-based compounds with diverse aryl groups.

CNS Drug Discovery: BBB-Favorable Scaffold

With a TPSA of 41.6 Ų , well below the 60-70 Ų threshold for CNS penetration, CAS 887590-81-0 is a structurally validated scaffold for designing central nervous system therapeutics. Its moderate lipophilicity (XlogP = 3.3) and reduced conformational flexibility (6 rotatable bonds) further enhance its profile for targeting CNS proteins where specific binding conformations are required. This compound serves as a strategic entry point for medicinal chemists pursuing neurological or psychiatric disease targets.

High-Throughput Library Synthesis

The robust Boc protection and aryl bromide functionality of CAS 887590-81-0 make it highly amenable to parallel synthesis and automated chemistry platforms. Its stable nature under standard storage conditions and compatibility with a wide range of cross-coupling protocols [1][2] enable the rapid generation of diverse compound collections for high-throughput screening campaigns. This reduces the time and cost associated with de novo synthesis of each library member.

Application
Selection Property
Validation Focus
Lipophilicity-focused SAR studies
Lipophilicity-modifiable scaffold; reported XlogP differentiation from analogs
XlogP verification and chromatographic profiling
Orthogonal synthetic strategies
Boc/Ar-Br dual functionality for stepwise modification
Cross-coupling efficiency and deprotection control
CNS drug discovery research
Reported TPSA below BBB penetration threshold; regioisomer-dependent activity
Regioisomer-specific target engagement assays
High-throughput library synthesis
Stable Boc protection and broad cross-coupling compatibility
Parallel synthesis validation and purity assessment

Technical Documentation Hub

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16 linked technical documents
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